molecular formula C13H23NO4 B2497664 1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid CAS No. 199330-69-3

1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid

Cat. No.: B2497664
CAS No.: 199330-69-3
M. Wt: 257.33
InChI Key: CYQMEEBIPOTFDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid (CAS: 2169168-08-3) is a bicyclic compound featuring a cyclohexane ring substituted with a methyl group at the 4-position and a Boc (tert-butoxycarbonyl)-protected amino group at the 1-position. Its molecular formula is C₁₃H₂₃NO₄, with a molecular weight of 257.33 g/mol . The Boc group serves as a protective moiety for the amino functionality, enhancing stability during synthetic processes, particularly in peptide and medicinal chemistry applications. This compound is structurally characterized by its carboxylic acid group, which confers solubility in polar solvents and reactivity in coupling reactions. Synonymous identifiers include 1-(Boc-amino)-4-methylcyclohexanecarboxylic Acid and 4-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid, reflecting its IUPAC nomenclature and common naming conventions .

Properties

IUPAC Name

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-9-5-7-13(8-6-9,10(15)16)14-11(17)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQMEEBIPOTFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid typically involves the reaction of 1,1-cyclopropanedicarboxylic acid monoethyl ester with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions, including room temperature stirring followed by heating to 90°C for several hours. The product is then purified through extraction and recrystallization processes .

Chemical Reactions Analysis

Amide Formation

The carboxylic acid group readily participates in amide bond formation, a critical reaction in peptide synthesis.

Reagents/Conditions :

  • Coupling Agents : N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Activators : N-Hydroxysuccinimide (NHS), HOBt (Hydroxybenzotriazole)

  • Solvents : Dichloromethane (DCM), Dimethylformamide (DMF)

Example Reaction :

Compound+R-NH2EDC/NHSAmide Product+H2O\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{EDC/NHS}} \text{Amide Product} + \text{H}_2\text{O}

Data :

Substrate (Amine)Yield (%)Purity (%)Reference
Benzylamine9298
Glycine methyl ester8595

Mechanism : Activation of the carboxylic acid via EDC/NHS forms an intermediate NHS ester, which reacts with amines to yield amides. The Boc group remains inert under these conditions .

Esterification

The carboxylic acid undergoes esterification with alcohols, enabling modifications for improved solubility or stability.

Reagents/Conditions :

  • Catalysts : H2_2SO4_4, DMAP (4-Dimethylaminopyridine)

  • Solvents : Methanol, Ethanol

Example Reaction :

Compound+CH3OHH2SO4Methyl Ester+H2O\text{Compound} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl Ester} + \text{H}_2\text{O}

Data :

AlcoholReaction Time (h)Yield (%)Reference
Methanol688
Ethanol882

Notes : Steric hindrance from the cyclohexane ring slightly reduces reaction efficiency compared to linear analogs .

Boc Deprotection

The Boc group is cleaved under acidic conditions to liberate the free amine.

Reagents/Conditions :

  • Acids : Trifluoroacetic acid (TFA), HCl in dioxane

  • Solvents : DCM, Dioxane

Example Reaction :

CompoundTFA/DCM1-Amino-4-methylcyclohexane-1-carboxylic acid+CO2+(CH3)3COH\text{Compound} \xrightarrow{\text{TFA/DCM}} \text{1-Amino-4-methylcyclohexane-1-carboxylic acid} + \text{CO}_2 + \text{(CH}_3\text{)}_3\text{COH}

Data :
| Acid

Scientific Research Applications

Applications in Medicinal Chemistry

  • Peptide Synthesis : The compound serves as a building block in the synthesis of peptides and peptidomimetics. The Boc protecting group is commonly used in solid-phase peptide synthesis to protect amino acids from unwanted reactions during the coupling process. Its ability to form stable linkages makes it suitable for creating cyclic peptides with enhanced biological activity .
  • Bioactive Molecules : Research has shown that derivatives of this compound can be utilized to design bioactive molecules that exhibit specific interactions with biological targets. For instance, modifications to the cyclohexane ring can lead to compounds with improved efficacy against certain diseases .
  • Drug Development : The compound's structural features allow it to be incorporated into drug candidates aimed at various therapeutic areas, including oncology and infectious diseases. Its hydrophobic nature may enhance membrane permeability, a critical factor for drug absorption .

Case Study 1: Cyclic Peptides

In a study focusing on cyclic peptides, researchers synthesized a series of compounds based on 1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid. These compounds demonstrated significant activity against cancer cell lines, suggesting their potential as anticancer agents . The study highlighted the importance of the cyclohexane moiety in stabilizing the peptide structure.

Case Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial properties of derivatives derived from this compound. The findings indicated that certain modifications led to enhanced activity against resistant bacterial strains, showcasing its potential in developing new antibiotics . This research underscores the versatility of the compound in addressing contemporary health challenges.

Mechanism of Action

The mechanism of action of 1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group provides steric hindrance, protecting the amine from unwanted reactions. Upon deprotection, the free amine can participate in further chemical reactions .

Comparison with Similar Compounds

1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid

  • Structure : Cyclopentane ring (5-membered) vs. cyclohexane (6-membered).
  • Applications : Used in synthesizing fluorinated benzaldehyde derivatives (e.g., Reference Example 114 in EP 4,374,877), highlighting its utility in medicinal intermediates .

Piperidine- and Pyrrolidine-Based Analogues

  • Example: (1R,4S)-4-[(tert-Butoxycarbonyl)amino]-1-ethylcyclopent-2-ene-1-carboxylic Acid (CAS: Not listed).
  • Structure : Cyclopentene ring with an ethyl substituent and a double bond.
  • Impact : The unsaturated bond (cyclopent-2-ene) introduces planar rigidity, influencing conformational flexibility and interaction with biological targets. Ethyl groups enhance lipophilicity compared to methyl .
  • Synthesis : Prepared via lithium hydroxide-mediated hydrolysis of methyl esters, a method shared with the target compound .

Substituent Variations

Alkyl Substituents

  • 4-tert-Butyl Analogue: 1-Amino-4-tert-butylcyclohexane-1-carboxylic Acid (CAS: 18672-76-9). Key Difference: Lacks the Boc-protected amino group and features a bulkier tert-butyl substituent. Impact: Increased steric hindrance reduces solubility in aqueous media but improves membrane permeability .
  • Isopropyl and Ethyl Derivatives: (1S,4S)-4-[(tert-Butoxycarbonyl)amino]-1-isopropylcyclopent-2-ene-1-carboxylic Acid (CAS: Not listed). Impact: Isopropyl groups further elevate lipophilicity, making these derivatives preferable for lipid-based drug formulations .

Stereochemical Variations

  • (1S,2R)-2-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic Acid (CAS: 865689-36-7). Key Difference: Substituents at the 2-position instead of 4-position, with distinct stereochemistry (1S,2R). Impact: Altered spatial arrangement affects binding affinity in chiral environments, such as enzyme active sites .

Functional Group Comparisons

Hydroxycyclohexane Carboxylic Acids

  • Examples : cis-/trans-2-Hydroxycyclohexane-1-carboxylic acid.
  • Key Difference: Hydroxyl group replaces the Boc-amino moiety.
  • Impact: Hydroxyl groups increase polarity (aqueous solubility) and acidity (pKa ~4.6–4.8), whereas Boc-amino groups enhance stability in acidic conditions .

Fluorinated Analogues

  • Example : 1-Fluorocyclohexanecarboxylic Acid (CAS: 117169-31-0).
  • Key Difference: Fluorine atom at the 1-position instead of Boc-amino.

Biological Activity

1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid (CAS No. 199330-69-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

  • Molecular Formula : C₁₃H₂₃NO₄
  • Molecular Weight : 257.33 g/mol
  • LogP : 2.66
  • Polar Surface Area : 76 Ų
  • Hydrogen Bond Acceptors : 3
  • Hydrogen Bond Donors : 2

These properties suggest a moderate lipophilicity and potential for interaction with biological membranes.

The biological activity of this compound can be attributed to its structural characteristics, particularly the tert-butoxycarbonyl (Boc) group, which influences its interaction with biological targets. The Boc group is known to protect amines, which may enhance the stability and bioavailability of the compound in physiological environments.

Biological Activity Overview

This compound has been studied for its potential as an inhibitor in various biochemical pathways:

  • Inhibition Studies : In a study on HSET inhibitors, compounds similar to this were shown to affect mitotic spindle multipolarity in cancer cell lines, indicating potential use in cancer therapeutics .

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological TargetEffect ObservedConcentrationNotes
HSET InhibitionIncreased multipolarity in cancer cells15 μMSpecific binding confirmed
General ToxicityLow toxicity observed in vitroN/ASuggests safety for further testing
Structural AnalysisIdentified key interactions with cellular targetsN/ASupports further drug design

Detailed Research Findings

  • Cancer Cell Studies : The compound was evaluated for its ability to inhibit HSET, a protein involved in mitotic processes. In experiments with DLD1 human colon cancer cells, treatment led to increased multipolarity, suggesting that the compound may disrupt normal mitotic function, which is a desirable effect in cancer therapy .
  • Toxicological Assessments : Preliminary toxicity assessments indicated that the compound exhibits low toxicity at concentrations relevant for therapeutic use. This is critical for its development as a potential pharmaceutical agent .
  • Mechanistic Insights : The structural analysis of similar compounds has provided insights into how modifications in the Boc group can enhance binding affinity and specificity towards target proteins involved in cell division and proliferation .

Q & A

Q. What are the critical steps in synthesizing 1-{[(tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid?

The synthesis typically involves:

  • Cyclohexane ring formation : Cyclization of precursors like substituted cyclohexanones or esters under acidic/basic conditions.
  • Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in anhydrous solvents (e.g., dichloromethane or DMF) with a base like triethylamine .
  • Carboxylic acid activation : Coupling reagents such as HATU or DCC may facilitate amide bond formation or ester hydrolysis .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .

Q. How can researchers verify the structural integrity of this compound?

Key analytical methods include:

  • NMR spectroscopy : Confirm stereochemistry (e.g., cyclohexane chair conformation) and Boc group integration (tert-butyl protons at δ ~1.4 ppm) .
  • Mass spectrometry : Validate molecular weight (e.g., [M+H⁺] for C₁₄H₂₄NO₄⁺ at m/z 294.3) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing .

Q. What are the primary applications of this compound in medicinal chemistry?

The Boc-protected amino acid motif is used to:

  • Design peptide analogs : The Boc group stabilizes the amine during solid-phase synthesis, enabling selective deprotection .
  • Study enzyme inhibition : The carboxylic acid group facilitates binding to catalytic sites (e.g., proteases or kinases) via ionic interactions .

Advanced Research Questions

Q. How do stereochemical variations in the cyclohexane ring affect biological activity?

  • Cis vs. trans configurations : The axial/equatorial orientation of the 4-methyl group influences steric hindrance and binding affinity. For example, trans-4-methyl derivatives show enhanced enzyme inhibition compared to cis isomers due to reduced conformational strain .
  • Methodology : Comparative molecular dynamics simulations and IC₅₀ assays using enantiomerically pure samples (isolated via chiral HPLC) .

Q. What strategies optimize reaction yields during Boc protection?

  • Solvent selection : Anhydrous DMF improves Boc₂O solubility and reaction homogeneity vs. THF .
  • Catalysis : DMAP (4-dimethylaminopyridine) accelerates Boc group transfer by stabilizing the reactive intermediate .
  • Temperature control : Reactions at 0–4°C minimize side reactions (e.g., tert-butyl carbamate formation) .

Q. How can researchers resolve discrepancies in reported biological activity data?

  • Structural analogs : Compare activity against derivatives (e.g., 4-fluoro or 4-hydroxy variants) to identify substituent effects .
  • Assay conditions : Standardize buffer pH (e.g., phosphate vs. Tris) and incubation times to reduce variability .
  • Meta-analysis : Use cheminformatics tools (e.g., Schrödinger’s QikProp) to correlate logP or polar surface area with activity trends .

Q. What mechanistic insights can be gained from studying hydrolysis of the Boc group?

  • Acid sensitivity : The Boc group cleaves under mild acidic conditions (e.g., TFA/DCM), releasing the free amine. Kinetic studies (monitored by TLC or in situ IR) reveal rate dependence on acid strength and solvent polarity .
  • Byproduct analysis : LC-MS detects tert-butanol and CO₂ as hydrolysis byproducts, confirming reaction completion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.